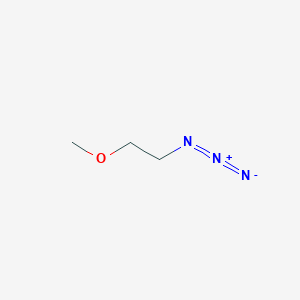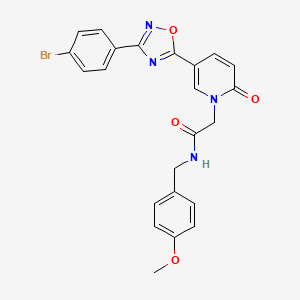![molecular formula C24H24N2O3S B2558666 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396795-58-6](/img/structure/B2558666.png)
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a biphenyl group, a hydroxypropyl group, and a methylthio phenyl group linked by an oxalamide moiety. The biphenyl group consists of two phenyl rings attached together. The hydroxypropyl group is a three-carbon alkyl chain with a hydroxyl (-OH) group, and the methylthio phenyl group is a phenyl ring with a methylthio (-SCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxalamide core. The exact structure would depend on the specific synthetic route and reaction conditions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyl group could participate in condensation or substitution reactions, and the biphenyl moiety could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like hydroxyl and oxalamide could enhance its solubility in polar solvents .Scientific Research Applications
Novel Synthetic Approaches
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting its utility in the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology offers a new formula for anthranilic acid derivatives and oxalamides, showcasing its significance in synthetic chemistry (Mamedov et al., 2016).
Molecular Structure Analysis
- The structure of N,N′-bis(substituted)oxamide compounds, including those related to the query compound, has been studied to understand their molecular configuration and the implications for their physicochemical properties (Wang et al., 2016).
Inhibitory Activity and Potential Therapeutic Applications
- Investigation into novel biphenyl ester derivatives for their tyrosinase inhibitory activities reveals the pharmaceutical significance of biphenyl-based compounds in treatments of various conditions. The study emphasizes the structural importance of the biphenyl moiety in enhancing biological activity (Kwong et al., 2017).
Material Science and Nanotechnology
- The synthesis of optically active pentacyclic binuclear diorganotin compounds from an optically active oxalamide showcases the relevance of such compounds in material science, particularly in the creation of new materials with specific optical properties (Jiménez‐Pérez et al., 2006).
Anticancer Research
- Amino acetate functionalized Schiff base organotin(IV) complexes have been studied for their in vitro cytotoxicity, indicating the potential of such compounds in anticancer drug development. The research underscores the importance of structural modification in enhancing biological efficacy (Basu Baul et al., 2009).
Environmental Chemistry
- The study on the formation of DNA adducts by environmental mutagens underlines the significance of understanding chemical interactions at the molecular level, which is critical for assessing the mutagenic and carcinogenic potential of environmental pollutants (Howard et al., 1983).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studies to elucidate its physical and chemical properties, synthesis optimization, and potential applications. For instance, if it’s a drug candidate, it could be subject to preclinical and clinical trials to evaluate its efficacy and safety .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-24(29,19-14-12-18(13-15-19)17-8-4-3-5-9-17)16-25-22(27)23(28)26-20-10-6-7-11-21(20)30-2/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSFPCLWWYASRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)
![4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2558589.png)
![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)





![7-tert-butyl-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2558605.png)
